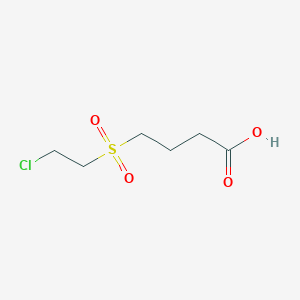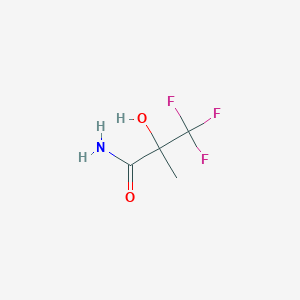
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Vue d'ensemble
Description
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide: is a fluorinated organic compound with the molecular formula C4H6F3NO2. It is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an amide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to facilitate the incorporation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. For example, amidases from specific bacterial strains such as Burkholderia phytofirmans and Arthrobacter sp. have been employed to catalyze the hydrolysis of racemic mixtures to produce enantiomerically pure forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Oxidation: Oxidative reactions can convert the hydroxyl group to a carbonyl group, forming the corresponding ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out using water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products:
Hydrolysis: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
Oxidation: 3,3,3-Trifluoro-2-oxo-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomerically pure forms are valuable intermediates in the production of pharmaceuticals .
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: The compound is used in the development of agrochemicals and other industrial applications where fluorinated compounds are desired for their stability and bioactivity .
Mécanisme D'action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
- 3,3,3-Trifluoro-2-oxo-2-methylpropanamide
- 2-Hydroxy-2-(trifluoromethyl)propionic acid
Comparison: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its acid and ketone counterparts, the amide form offers different hydrogen bonding capabilities and stability under various conditions .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQKNKGXMVJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550277 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114645-34-0 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
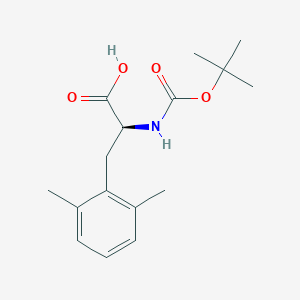

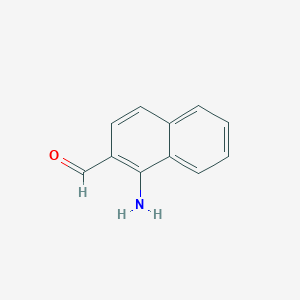
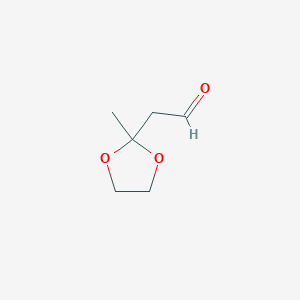
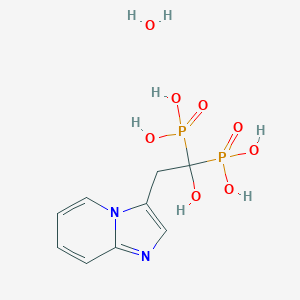
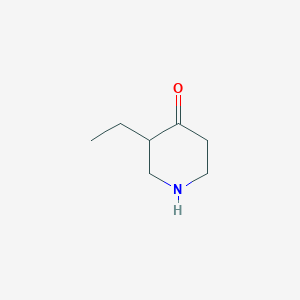

![8-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B169457.png)



